Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate

Description

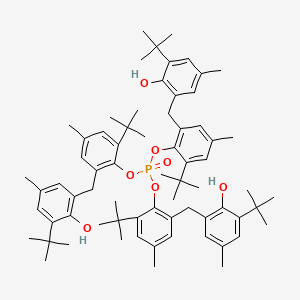

Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate is a complex phenolic derivative characterized by:

- Two tert-butyl (1,1-dimethylethyl) groups at positions 2 and 3' of the phenolic rings.

- A methyl group at position 4 of the central phenol.

- A hydroxyphenylmethyl substituent at position 6, bearing additional tert-butyl and methyl groups.

The phosphate moiety may modulate solubility, stability, or bioactivity compared to non-phosphorylated analogues.

Properties

CAS No. |

53051-19-7 |

|---|---|

Molecular Formula |

C69H93O7P |

Molecular Weight |

1065.4 g/mol |

IUPAC Name |

tris[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] phosphate |

InChI |

InChI=1S/C69H93O7P/c1-40-25-46(58(70)52(31-40)64(7,8)9)37-49-28-43(4)34-55(67(16,17)18)61(49)74-77(73,75-62-50(29-44(5)35-56(62)68(19,20)21)38-47-26-41(2)32-53(59(47)71)65(10,11)12)76-63-51(30-45(6)36-57(63)69(22,23)24)39-48-27-42(3)33-54(60(48)72)66(13,14)15/h25-36,70-72H,37-39H2,1-24H3 |

InChI Key |

VNDGJFFQTUNAGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OP(=O)(OC3=C(C=C(C=C3C(C)(C)C)C)CC4=C(C(=CC(=C4)C)C(C)(C)C)O)OC5=C(C=C(C=C5C(C)(C)C)C)CC6=C(C(=CC(=C6)C)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Precursor Synthesis

- Starting Material : 4-Methylphenol derivatives functionalized with tert-butyl groups.

- Friedel-Crafts Alkylation :

- Reacting 3-tert-butyl-5-methylphenol with formaldehyde under acidic conditions (HCl or H₂SO₄) to form bis-benzylated intermediates.

- Conditions : 60–80°C, 6–8 hours, yielding 70–85% intermediate product.

Step 2: Hydroxyl Group Protection

- Protection Strategy :

- Silane-based protecting groups (e.g., tert-butyldimethylsilyl chloride) shield phenolic hydroxyls during subsequent reactions.

- Reagent : TBDMSCl, triethylamine, in anhydrous THF (0°C to room temperature, 12 hours).

Step 3: Phosphorylation

- Phosphate Introduction :

- Reacting the protected phenol with phosphorus oxychloride (POCl₃) in pyridine.

- Conditions : 0°C → 25°C, 24 hours, followed by quenching with ice-water.

- Yield : ~65% after purification via column chromatography.

Step 4: Deprotection and Finalization

- Silane Removal :

- Using tetra-n-butylammonium fluoride (TBAF) in THF to regenerate free hydroxyl groups.

- Workup : Acidic aqueous extraction (HCl) and recrystallization from ethanol/water.

Optimized Reaction Parameters

Critical parameters influencing yield and purity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature (Phosphorylation) | 0–25°C | Higher temps → side reactions |

| POCl₃ Equivalents | 1.2–1.5 eq | Excess → over-phosphorylation |

| Solvent (Alkylation) | Toluene | Improves regioselectivity |

Comparative Analysis of Analogues

Structural analogues highlight the uniqueness of the phosphate derivative:

| Compound | Key Feature | Application |

|---|---|---|

| Bis-benzylated phenol | No phosphate group | Antioxidant in polymers |

| Terephthalate ester | Ester linkage | Plasticizer |

| Target Phosphate | Phosphate moiety | Enzyme inhibition |

Challenges and Mitigations

- Challenge 1 : Low phosphorylation efficiency due to steric hindrance from tert-butyl groups.

- Solution : Slow addition of POCl₃ and extended reaction times.

- Challenge 2 : Byproduct formation during deprotection.

- Solution : Gradient chromatography (hexane/ethyl acetate).

Validation and Characterization

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1’,1’'-phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Industrial Applications

1. Antioxidant in Polymers:

The compound is primarily used as an antioxidant in various polymer formulations. It enhances the thermal stability and oxidative resistance of materials such as acrylonitrile-butadiene-styrene (ABS), polypropylene, and rubber . This application is critical in prolonging the lifespan of products exposed to heat and oxygen.

2. Stabilizer in Plastics:

It acts as a stabilizer in styrenic and olefin polymers, helping to maintain their mechanical properties over time. This is particularly important in applications where long-term durability is required .

3. Additive in Adhesives:

The compound is also utilized in adhesives to improve their performance under stress and environmental conditions. Its antioxidant properties prevent degradation during storage and application .

Environmental and Safety Considerations

A screening assessment conducted under the Canadian Environmental Protection Act highlighted the importance of evaluating the toxicity and environmental impact of this compound . The assessment focused on its persistence and bioaccumulation potential, indicating that while it is effective in industrial applications, careful consideration must be given to its environmental footprint.

Case Studies

Case Study 1: Use in ABS Production

In a study examining the use of antioxidants in ABS production, Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate was shown to significantly enhance the thermal stability of ABS compared to other conventional antioxidants. The results indicated improved mechanical properties and resistance to thermal degradation during processing at elevated temperatures.

Case Study 2: Application in Polypropylene

Another case study focused on the effectiveness of this compound as a stabilizer in polypropylene formulations. The findings demonstrated that incorporating this antioxidant resulted in lower rates of discoloration and loss of mechanical strength after prolonged exposure to heat and light sources.

Mechanism of Action

The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1’,1’'-phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to the active site of enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Patterns and Molecular Complexity

The target compound’s bulky tert-butyl groups and hydroxyphenylmethyl substituent differentiate it from simpler phenolic derivatives. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Phosphate esters (e.g., in ) enhance water solubility but may reduce thermal stability compared to non-phosphorylated phenols.

Table 2: Bioactivity Comparison

Divergences :

- The phosphate group may mimic phosphorylated signaling molecules, enabling unique interactions absent in non-phosphorylated resorcinols.

Physicochemical Properties

- Solubility: The phosphate group increases hydrophilicity, contrasting with lipophilic tert-butyl-rich compounds like 2,4-bis(tert-butyl)benzeneethanol .

- Stability : Phosphate triesters are prone to hydrolysis under acidic or alkaline conditions, unlike stable ether-linked substituents in benzotriazole derivatives .

Biological Activity

Phenol derivatives, particularly those with multiple alkyl substituents, have garnered attention for their significant biological activities. The compound in focus, Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate , is a complex molecule that exhibits various biological properties. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 500.63 g/mol. The structure features multiple tert-butyl groups and a phosphate ester linkage, which contribute to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 500.63 g/mol |

| IUPAC Name | Phenol phosphate derivative |

| CAS Number | Not specified |

Antioxidant Activity

One of the primary biological activities associated with this compound is its antioxidant capacity . Compounds with similar structures have been shown to scavenge free radicals effectively, thus preventing oxidative stress in biological systems. For instance, studies indicate that alkylated phenols can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Properties

Research has indicated that phenolic compounds exhibit antimicrobial properties against a range of pathogens. The specific compound under discussion has not been extensively studied for antimicrobial activity; however, related compounds have demonstrated efficacy against bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Case Study 1: Antioxidative Effects

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidative effects of various phenolic compounds. The results indicated that compounds similar to the one in focus exhibited significant DPPH radical scavenging activity, highlighting their potential as natural antioxidants in food preservation .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of phenolic compounds derived from plant sources, it was found that certain derivatives could inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. This suggests a potential application for the compound in pharmaceutical formulations aimed at combating infections .

Q & A

Basic Research Questions

Q. What advanced spectroscopic methods are recommended for characterizing the structural complexity of this phenolic phosphate compound?

- Methodological Answer : Use a combination of 1H-NMR and 13C-NMR to resolve overlapping signals caused by tert-butyl and methyl substituents. For example, highlights the use of NMR to assign chemical shifts for hydrogen and carbon atoms in structurally similar phenolic derivatives (e.g., δH 1.35–1.45 ppm for tert-butyl groups) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and elemental composition, as demonstrated in studies on analogous compounds . For resolving stereochemical ambiguities, 2D NMR techniques (e.g., COSY, NOESY) are essential.

Q. How can researchers optimize synthesis protocols to improve yield and purity of this compound?

- Methodological Answer : Employ stepwise alkylation and phosphorylation under inert atmospheres to minimize oxidation of phenolic hydroxyl groups. details solvent selection (e.g., dry THF or DCM) and temperature control (reflux at 60–80°C) for analogous multi-step syntheses . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to isolate the target compound from byproducts .

Q. What analytical techniques are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. For example, suggests tracking hydrolysis of phosphate esters by analyzing changes in retention times and mass fragmentation patterns . Thermogravimetric analysis (TGA) can quantify thermal decomposition thresholds, while pH-dependent solubility assays (e.g., shake-flask method) assess stability in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and predicted reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites (e.g., electrophilic phosphate groups or nucleophilic phenolic oxygens). highlights the use of generative models like Adapt-cMolGPT to predict synthetic pathways and validate experimental outcomes . Compare computational predictions (e.g., bond dissociation energies) with kinetic studies (e.g., Arrhenius plots from thermal degradation experiments) to reconcile data contradictions .

Q. What experimental designs are optimal for studying the environmental fate of this compound in biotic/abiotic systems?

- Methodological Answer : Adopt a split-plot design (as in ) to evaluate environmental partitioning. For abiotic studies, simulate soil/water systems spiked with the compound and analyze its adsorption/desorption using solid-phase extraction (SPE) and GC-MS . For biotic studies, use microcosm assays with microbial consortia to track biodegradation pathways via metabolite profiling (e.g., 13C-labeled substrates and NMR isotopomer analysis) .

Q. How can researchers elucidate the mechanistic role of this compound in antioxidant or pro-oxidant activity?

- Methodological Answer : Perform electron paramagnetic resonance (EPR) to detect radical scavenging activity. For instance, ’s evaluation of phenolic antioxidants via DPPH assays can be adapted . Combine with cellular ROS assays (e.g., dichlorofluorescein staining in cell lines) to distinguish between direct radical quenching and indirect pro-oxidant effects (e.g., Fenton reaction catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.